molecular formula C10H12NO3P B3154618 2-[(Dimethoxyphosphinyl)methyl]benzonitrile CAS No. 78022-18-1

2-[(Dimethoxyphosphinyl)methyl]benzonitrile

Cat. No. B3154618
CAS RN: 78022-18-1
M. Wt: 225.18 g/mol
InChI Key: VFJXWZMUGVUIHX-UHFFFAOYSA-N
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Description

2-[(Dimethoxyphosphinyl)methyl]benzonitrile, commonly known as DMNB, is a chemical compound that has gained significant attention in the field of forensic science. This compound is used as a reagent for detecting and analyzing gunshot residues (GSR) in forensic investigations. The use of DMNB has become increasingly popular due to its high sensitivity and specificity in detecting GSR, making it a valuable tool for forensic scientists in criminal investigations.

Mechanism Of Action

The mechanism of action of DMNB involves the reaction of the nitroaromatic compounds present in 2-[(Dimethoxyphosphinyl)methyl]benzonitrile with the phosphorus atom in DMNB. This reaction results in the formation of a yellow-colored compound, which can be detected using various analytical techniques. The reaction can be represented as follows:
Nitroaromatic compounds in 2-[(Dimethoxyphosphinyl)methyl]benzonitrile + DMNB → Yellow-colored compound

Biochemical And Physiological Effects

DMNB is a relatively stable compound and does not have any significant biochemical or physiological effects. However, it is important to note that DMNB is a toxic compound and should be handled with care. Exposure to DMNB can cause skin irritation, respiratory problems, and other health issues.

Advantages And Limitations For Lab Experiments

DMNB has several advantages and limitations for lab experiments. One of the main advantages of DMNB is its high sensitivity and specificity in detecting 2-[(Dimethoxyphosphinyl)methyl]benzonitrile. DMNB is also relatively easy to synthesize and can be prepared in large quantities.
However, DMNB has some limitations for lab experiments. One of the main limitations is that DMNB is a toxic compound and requires careful handling. DMNB is also relatively expensive compared to other reagents used for 2-[(Dimethoxyphosphinyl)methyl]benzonitrile analysis.

Future Directions

There are several future directions for DMNB research. One area of future research could be the development of new analytical techniques for 2-[(Dimethoxyphosphinyl)methyl]benzonitrile analysis using DMNB. Another area of research could be the synthesis of new DMNB derivatives with improved sensitivity and specificity for 2-[(Dimethoxyphosphinyl)methyl]benzonitrile analysis. Finally, research could also focus on the development of new reagents for 2-[(Dimethoxyphosphinyl)methyl]benzonitrile analysis that are less toxic and more cost-effective than DMNB.
Conclusion
In conclusion, DMNB is a valuable tool for forensic scientists in the detection and analysis of gunshot residues. DMNB has high sensitivity and specificity in detecting 2-[(Dimethoxyphosphinyl)methyl]benzonitrile and is relatively easy to synthesize. However, DMNB is a toxic compound and requires careful handling. Future research could focus on the development of new analytical techniques and reagents for 2-[(Dimethoxyphosphinyl)methyl]benzonitrile analysis using DMNB.

Scientific Research Applications

DMNB has been widely used in forensic science for the detection and analysis of gunshot residues. 2-[(Dimethoxyphosphinyl)methyl]benzonitrile is a complex mixture of particles that are released when a firearm is discharged. The analysis of 2-[(Dimethoxyphosphinyl)methyl]benzonitrile is important in criminal investigations as it can provide valuable information about the type of firearm used, the distance between the firearm and the victim, and the number of shots fired.
DMNB is a reagent that reacts with the nitroaromatic compounds present in 2-[(Dimethoxyphosphinyl)methyl]benzonitrile, producing a distinctive yellow color. This color can be detected using various analytical techniques, including microscopy, spectrophotometry, and chromatography. DMNB has been shown to have high sensitivity and specificity in detecting 2-[(Dimethoxyphosphinyl)methyl]benzonitrile, making it a valuable tool for forensic scientists in criminal investigations.

properties

IUPAC Name

2-(dimethoxyphosphorylmethyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12NO3P/c1-13-15(12,14-2)8-10-6-4-3-5-9(10)7-11/h3-6H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFJXWZMUGVUIHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(CC1=CC=CC=C1C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12NO3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601254555
Record name Dimethyl P-[(2-cyanophenyl)methyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601254555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(Dimethoxyphosphinyl)methyl]benzonitrile

CAS RN

78022-18-1
Record name Dimethyl P-[(2-cyanophenyl)methyl]phosphonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78022-18-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethyl P-[(2-cyanophenyl)methyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601254555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phosphonic acid, P-[(2-cyanophenyl)methyl]-, dimethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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